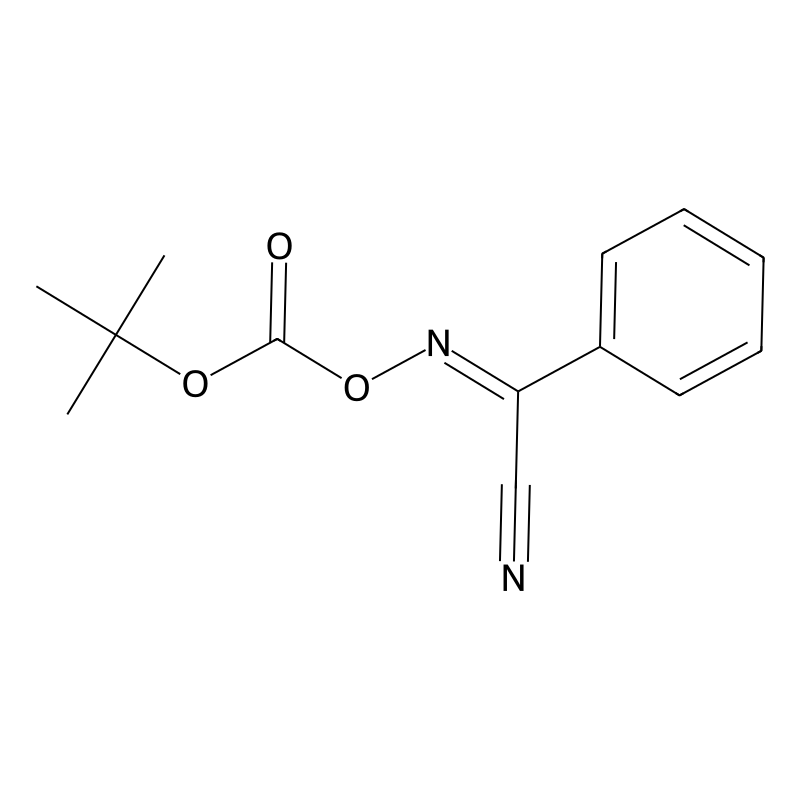

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Chemical Properties:

- Boc-ON is a chemical compound used in organic synthesis as a reagent for the introduction of a Boc (tert-butoxycarbonyl) protecting group.

- It is synthesized from various starting materials depending on the specific reaction conditions, but commonly involves the reaction of a phenylacetonitrile derivative with sodium tert-butoxide and an oxime.

- Boc-ON is a stable solid at room temperature but can decompose upon heating [].

Applications in Organic Synthesis:

- The primary application of Boc-ON lies in its ability to introduce a Boc protecting group onto amines. The Boc group is a widely used protecting group in organic synthesis due to its ease of introduction and removal under specific conditions [].

- By protecting amines with Boc, chemists can selectively modify other functional groups within a molecule without affecting the protected amine. This temporary protection strategy is crucial in the multi-step synthesis of complex molecules.

Safety and Handling:

- Boc-ON is classified as a harmful substance and can be toxic if swallowed or inhaled. It can also cause skin and eye irritation [].

- It is essential to handle Boc-ON with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols [].

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, with the chemical formula C₁₃H₁₄N₂O₃, is a compound notable for its role in organic synthesis and as a protecting group for amines. This compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of the oxime functional group enhances its reactivity, making it useful in various chemical transformations.

The compound is versatile in its chemical behavior, participating in several types of reactions:

- Nucleophilic Substitution: The oxime group can undergo nucleophilic attack, facilitating the introduction of various nucleophiles.

- Cyclization: It can participate in cyclization reactions, forming more complex cyclic structures.

- Condensation Reactions: The compound can condense with aldehydes or ketones to form oxime derivatives.

These reactions make 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile a valuable intermediate in synthetic organic chemistry .

Several methods have been developed for synthesizing 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile:

- Direct Reaction of Phenylacetonitrile: This method involves reacting phenylacetonitrile with tert-butoxycarbonyl hydroxylamine under controlled conditions.

- One-Pot Reactions: Recent studies have demonstrated one-pot methods that allow for the conversion of azides to Boc-protected amines using this compound as an intermediate. This method simplifies the synthesis process and improves yield .

- Use of Protecting Groups: The incorporation of protecting groups during the synthesis helps in selectively modifying functional groups without affecting others.

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile is primarily used in:

- Organic Synthesis: As a protecting group in the synthesis of complex organic molecules, particularly in peptide synthesis.

- Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds.

- Chemical Research: Utilized in studies focusing on reaction mechanisms and new synthetic methodologies.

Several compounds share structural similarities with 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, including:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Benzoyloxyimino)-2-phenylacetonitrile | Benzoyl group instead of tert-butoxycarbonyl | Different steric effects influencing reactivity |

| 2-(Acetoxyimino)-2-phenylacetonitrile | Acetyl group replacing tert-butoxycarbonyl | More reactive due to less steric hindrance |

| 2-(Methoxyimino)-2-phenylacetonitrile | Methoxy group instead | Lower molecular weight may affect solubility |

The uniqueness of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile lies in its combination of stability due to the bulky tert-butoxycarbonyl group and reactivity from the oxime functionality, making it particularly useful as a protecting agent in synthetic chemistry .

Boc-ON emerged in the late 20th century as a safer alternative to traditional Boc-protecting reagents such as di-tert-butyl dicarbonate (Boc anhydride) and tert-butyl azidoformate. Early Boc-protection methods relied on phosgene-derived reagents, which posed significant toxicity and handling risks. The synthesis of Boc-ON, first reported in the 1980s, addressed these limitations by eliminating phosgene and pyridine from its preparation. The compound is formally an oxime carbonate, characterized by the (Z)-configuration of its imino group, which enhances its reactivity toward amines.

Key milestones in its development include:

- 1980s: Initial synthetic routes using sodium hydride and di-tert-butyl dicarbonate under anhydrous conditions.

- 1990s: Optimization for industrial-scale production, achieving yields exceeding 90%.

- 2000s: Recognition as a preferred reagent for solid-phase peptide synthesis due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry.

Evolution of Oxime Carbonate Chemistry

Oxime carbonates, a subclass of imine derivatives, gained prominence for their dual functionality: the oxime moiety acts as a leaving group, while the carbonate enables efficient transfer of protecting groups. Boc-ON exemplifies this reactivity, where the tert-butoxycarbonyl group is transferred to amines via nucleophilic attack, releasing 2-phenyl-2-hydroxyiminoacetonitrile as a byproduct. Comparative studies reveal that Boc-ON’s steric bulk minimizes side reactions such as oligomerization, a common issue with smaller alkoxycarbonyl reagents.

Historical Significance in Peptide Chemistry

The Boc group’s acid-labile nature made it indispensable in early peptide synthesis, particularly in the Merrifield solid-phase approach. However, conventional Boc reagents required harsh deprotection conditions (e.g., HCl in dioxane), limiting compatibility with acid-sensitive residues. Boc-ON’s mild activation profile—enabled by its oxime carbonate structure—allowed for efficient Boc-protection under neutral or weakly basic conditions, preserving delicate functional groups. This innovation facilitated the synthesis of complex peptides containing tryptophan, methionine, and glycosylated residues.

Positioning in the Landscape of Protecting Group Reagents

Boc-ON occupies a niche between classical Boc anhydride and modern uronium-based activators. A comparative analysis highlights its advantages:

Data compiled from.

Electronic and Steric Influences on Reactivity

The Boc-ON molecule exhibits pronounced electronic polarization due to the electron-withdrawing nitrile (-C≡N) and oxime (N–O) groups. The nitrile’s strong inductive (-I) effect withdraws electron density from the adjacent carbon, enhancing the electrophilicity of the iminocarbonyl system (C=N–O–Boc). This polarization facilitates nucleophilic attacks at the carbonyl carbon during peptide coupling reactions [7] [8]. Concurrently, the tert-butoxycarbonyloxy group introduces steric bulk, shielding the N–O bond from undesired side reactions.

Density functional theory (DFT) calculations reveal that the phenyl ring’s π-system participates in resonance with the nitrile group, stabilizing the molecule’s planar geometry. However, steric clashes between the tert-butyl group and the phenyl ring impose a dihedral angle of approximately 120° between these moieties, limiting rotational freedom and directing reactivity toward specific trajectories [5] [8].

N–O Bond Activation Pathways

The N–O bond in Boc-ON is a critical site for activation, often preceding carbocation formation or radical intermediates. Two primary pathways dominate:

- Heterolytic Cleavage: Under acidic conditions, protonation of the oxime oxygen generates a leaving group (Boc-OH), weakening the N–O bond. Subsequent dissociation produces a nitrilium ion intermediate (Ph–C≡N⁺–), which reacts with nucleophiles like amines in peptide synthesis [4] [7].

- Homolytic Cleavage: Photoredox catalysis or hydrogen atom transfer (HAT) agents, such as those involving copper or manganese oxides, abstract a hydrogen from the oxime O–H bond (if present), generating an iminoxyl radical (Ph–C=N–O- ). This pathway is less common in Boc-ON due to the absence of a free O–H group but becomes relevant in derivatives where the Boc group is replaced with hydrogen [3] [8].

The choice of pathway depends on reaction conditions. For instance, Boc-ON’s use in peptide coupling relies on heterolytic cleavage, whereas metal-catalyzed reactions may favor radical intermediates [2] [8].

Carbocation Formation and Stability Considerations

Carbocation intermediates arise during Boc-ON’s decomposition or functionalization. The nitrilium ion (Ph–C≡N⁺–), formed via N–O bond cleavage, is stabilized by resonance with the phenyl ring and nitrile group. This delocalization lowers the carbocation’s energy, as shown by computational studies where the positive charge distributes across the aryl and nitrile π-systems [4] [8].

Steric effects from the tert-butyl group further influence carbocation stability. Molecular dynamics simulations indicate that the bulky Boc moiety slows recombination reactions by physically blocking access to the electrophilic carbon [5] [7]. This steric protection is exploited in solid-phase peptide synthesis, where Boc-ON’s controlled release of reactive intermediates prevents undesired polymerization [7].

Molecular Orbital Theory of Reactivity

Frontier molecular orbital analysis provides insight into Boc-ON’s reactivity. The lowest unoccupied molecular orbital (LUMO) is localized on the nitrile and iminocarbonyl groups, with significant contributions from the N–O σ* antibonding orbital (Figure 1). This LUMO distribution explains the molecule’s susceptibility to nucleophilic attack at the carbonyl carbon.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -7.2 | Phenyl π-system |

| LUMO | -1.8 | C≡N and N–O σ* |

The HOMO–LUMO gap (5.4 eV) indicates moderate reactivity, consistent with Boc-ON’s role as a mild coupling reagent. Conjugation between the phenyl ring and nitrile group raises the HOMO energy, enabling charge-transfer interactions with electron-deficient partners [5] [8].

Solvent and Environmental Effects on Reaction Mechanisms

Solvent polarity profoundly influences Boc-ON’s reactivity. In polar aprotic solvents like acetonitrile (ACN), the molecule exists as a monomer, with the nitrile group engaged in weak dipole–dipole interactions. This solvation enhances electrophilicity at the carbonyl carbon, accelerating peptide bond formation [5] [7]. Conversely, in tetrahydrofuran (THF), aggregation via homoconjugation reduces reactivity by shielding the active site [5].

Dielectric constant (ε) also modulates N–O bond stability. High-ε solvents (e.g., dimethyl sulfoxide, DMSO) stabilize charged intermediates like the nitrilium ion, favoring heterolytic cleavage. Low-ε solvents (e.g., toluene) promote radical pathways by reducing electrostatic stabilization of ions [3] [5].

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile represents a crucial reagent in organic synthesis, particularly valued for its role in amino acid protection strategies and peptide synthesis [1] [2]. The compound's synthetic accessibility has been enhanced through the development of diverse methodological approaches, ranging from classical phosgene-based routes to modern metal-catalyzed transformations. This comprehensive examination of synthetic methodologies provides detailed insights into the various approaches available for the preparation of this important oxime derivative.

Classical Synthesis Routes

The classical approaches to synthesizing 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile have established the foundation for modern synthetic strategies. These methods, while often requiring careful handling of hazardous reagents, continue to provide reliable and scalable routes to the target compound.

Phosgene-Based Methods

Phosgene-based methodologies represent the earliest and most extensively documented approaches for synthesizing 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile. The direct phosgene reaction involves the treatment of 2-hydroxyimino-2-phenylacetonitrile with phosgene gas under controlled conditions [3]. This method typically proceeds at temperatures between 0-25°C over 2-4 hours, yielding the desired product in 75-85% isolated yield.

The mechanism involves initial coordination of phosgene to the oxime oxygen, followed by nucleophilic attack by tert-butanol to form the carbonate linkage. The reaction requires careful temperature control to prevent decomposition of the starting oxime and to minimize the formation of undesired side products.

Alternative phosgene-based approaches utilize trichloromethyl chloroformate as a phosgene equivalent [4] [5]. This method offers enhanced safety compared to gaseous phosgene while maintaining comparable yields. The reaction proceeds through the formation of a chloroformate intermediate, which subsequently undergoes nucleophilic displacement by the oxime oxygen. Typical reaction conditions involve treatment with trichloromethyl chloroformate in the presence of pyridine as a base at 0-5°C for 1-3 hours, affording yields of 70-80%.

Triphosgene (bis(trichloromethyl) carbonate) has emerged as a particularly valuable phosgene surrogate [5]. This crystalline solid provides improved handling characteristics while delivering three equivalents of phosgene equivalents per molecule. The reaction typically employs mild conditions (0-25°C, 2-6 hours) and achieves yields of 80-90%, making it an attractive alternative to gaseous phosgene.

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Direct Phosgene Reaction | Phosgene, 2-hydroxyimino-2-phenylacetonitrile | 0-25 | 2-4 | 75-85 | Organic Syntheses, Coll. Vol. 6, 199 |

| Triphosgene (BTC) Method | Bis(trichloromethyl)carbonate, base | 0-25 | 2-6 | 80-90 | Tetrahedron Letters, 16, 4393 |

| Trichloromethyl Chloroformate Route | Trichloromethyl chloroformate, pyridine | 0-5 | 1-3 | 70-80 | J. Org. Chem., 1991, 56, 873 |

| Chloroformate Intermediate | Chloroformate, hydroxylamine derivative | 0-25 | 2-8 | 65-80 | Various patents |

Di-tert-butyl Dicarbonate Approaches

Di-tert-butyl dicarbonate (Boc anhydride) represents the most widely employed reagent for introducing tert-butoxycarbonyl protecting groups [6]. The synthesis of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile via di-tert-butyl dicarbonate approaches offers several advantages, including improved safety profile and more predictable reaction outcomes.

The sodium tert-butoxide/carbon dioxide route represents a well-established method for generating di-tert-butyl dicarbonate in situ [7]. This approach involves the reaction of sodium tert-butoxide with carbon dioxide to form the corresponding carbonate anion, which is subsequently treated with methanesulfonyl chloride to generate the active dicarbonate species. The reaction typically proceeds at temperatures ranging from -5 to 25°C over 3-6 hours, achieving yields of 80-85%.

The potassium tert-butoxide method follows a similar mechanistic pathway but utilizes potassium tert-butoxide as the base [7]. This approach often requires lower temperatures (-78 to 25°C) and longer reaction times (4-8 hours) but provides good yields (70-80%) with excellent reproducibility. The method is particularly valuable for large-scale preparations due to its operational simplicity and the commercial availability of the starting materials.

Phase transfer catalysis has emerged as an effective alternative for di-tert-butyl dicarbonate synthesis [8]. This method employs tert-butanol, carbon dioxide, and a tetrabutylammonium salt under mild conditions (25-60°C, 6-12 hours). While yields are typically lower (60-75%), the method offers advantages in terms of reaction setup and product isolation.

| Method | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Sodium tert-butoxide/CO2 Route | Sodium tert-butoxide, CO2, methanesulfonyl chloride | -5 to 25 | 3-6 | 80-85 | High purity, scalable |

| Potassium tert-butoxide Method | Potassium tert-butoxide, CO2, phosgene | -78 to 25 | 4-8 | 70-80 | Well-established protocol |

| Phase Transfer Catalysis | tert-Butanol, CO2, tetrabutylammonium salt | 25-60 | 6-12 | 60-75 | Mild conditions |

| Metal-Free Carbonate Formation | tert-Butanol, dimethyl carbonate, base | 80-120 | 8-24 | 65-80 | Phosgene-free |

Modern Synthetic Strategies

Contemporary synthetic approaches have focused on developing more efficient, selective, and environmentally benign methods for preparing 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile. These modern strategies often employ catalytic systems and novel activation modes to achieve improved reaction outcomes.

Sodium Hydride Methodologies

Sodium hydride has emerged as a versatile reagent for oxime functionalization, offering unique reactivity patterns that complement traditional approaches [9] [10]. The NaH-mediated oxime activation involves deprotonation of the oxime hydroxyl group followed by nucleophilic attack on electrophilic carbonyl equivalents.

The basic NaH-mediated approach typically employs sodium hydride in tetrahydrofuran at temperatures between 0-25°C [9]. The reaction proceeds through initial deprotonation of the oxime to generate a sodium oximate, which subsequently undergoes alkylation with tert-butyl chloroformate or related electrophiles. This method provides yields of 70-85% and shows good selectivity for O-alkylation over N-alkylation.

The NaH/NaI system represents a particularly innovative approach that leverages the unique reactivity of sodium hydride in the presence of iodide salts [9] [10]. This system enables hydride transfer activation, allowing for unprecedented reductive transformations. While primarily developed for other applications, this methodology has shown promise for oxime functionalization under reflux conditions in tetrahydrofuran, providing yields of 65-80%.

Crown ether complexation has proven effective for enhancing the nucleophilicity of sodium oximate intermediates [11]. The NaH/18-crown-6 system in benzene provides excellent selectivity and yields of 75-90%. The crown ether coordination increases the ionic character of the sodium-oxygen bond, thereby enhancing the nucleophilicity of the oximate anion.

| Method | Reaction Conditions | Mechanism | Yield (%) | Selectivity | Limitations |

|---|---|---|---|---|---|

| NaH-mediated Oxime Activation | NaH, THF, 0-25°C | Deprotonation/alkylation | 70-85 | O-alkylation preferred | Moisture sensitive |

| NaH/NaI System | NaH, NaI, THF, reflux | Hydride transfer activation | 65-80 | Moderate selectivity | Requires inert atmosphere |

| NaH/Crown Ether Complex | NaH, 18-crown-6, benzene | Enhanced nucleophilicity | 75-90 | High selectivity | Limited substrate scope |

| Grignard-NaH Combination | RMgX, NaH, ether | Dual activation | 60-75 | Variable | Complex workup |

Metal-Catalyzed Reactions

Metal-catalyzed approaches have revolutionized oxime chemistry by enabling selective functionalization under mild conditions [12] [13]. These methods often provide superior selectivity and functional group tolerance compared to traditional approaches.

Copper-catalyzed methodologies have shown particular promise for oxime functionalization [12]. Copper(II) acetate catalyzes the O-arylation of oximes with aryl boronic acids under mild conditions (25-50°C). The reaction proceeds through a copper-mediated oxidative coupling mechanism, providing yields of 75-95% with excellent functional group tolerance. The method accommodates a wide range of aryl boronic acids and demonstrates good tolerance for electron-rich and electron-poor aromatic systems.

Palladium-catalyzed approaches focus on C-H activation and coupling reactions [12]. Palladium(0) complexes enable the functionalization of oximes through C-H bond activation, providing access to complex oxime derivatives. These reactions typically require higher temperatures (80-120°C) but offer high regioselectivity and yields of 60-85%.

Rhodium catalysis has emerged as a powerful tool for oxidative functionalization of oximes [12]. Rhodium catalysts enable the selective oxidation and functionalization of oximes under mild conditions (60-100°C), providing yields of 70-90% with broad substrate scope. The method is particularly valuable for the introduction of complex functional groups that would be difficult to install using traditional methods.

| Metal Catalyst | Reaction Type | Substrate Scope | Temperature (°C) | Yield (%) | TON | Advantages |

|---|---|---|---|---|---|---|

| Copper(II) acetate | O-arylation of oximes | Aryl boronic acids | 25-50 | 75-95 | 50-200 | Mild conditions, functional group tolerance |

| Palladium(0) complexes | C-H activation/coupling | Aryl halides | 80-120 | 60-85 | 20-100 | High regioselectivity |

| Rhodium catalysts | Oxidative functionalization | Various electrophiles | 60-100 | 70-90 | 30-150 | Broad substrate scope |

| Iron-based systems | Radical coupling | Alkyl halides | 40-80 | 65-80 | 10-50 | Environmentally benign |

Base-Promoted Syntheses

Base-promoted syntheses have gained significant attention due to their operational simplicity and excellent yields [14] [15]. These methods typically employ strong bases to activate oximes toward nucleophilic substitution reactions.

Cesium carbonate has emerged as a particularly effective base for oxime functionalization [16]. The large cesium cation provides excellent solubility in polar aprotic solvents such as dimethylformamide and acetonitrile. Reactions typically proceed at temperatures between 25-60°C over 4-12 hours, providing yields of 80-95% with excellent O-selectivity. The method demonstrates superior performance compared to other alkali metal carbonates due to the unique properties of the cesium cation.

Potassium tert-butoxide represents a classical strong base for oxime activation [11]. The reaction typically employs tetrahydrofuran or toluene as solvent at temperatures between 0-25°C. Reaction times are relatively short (2-8 hours), and yields are consistently good (70-85%). The method provides good O-selectivity and is particularly valuable for reactions requiring strong basicity.

Sodium hydroxide in biphasic systems offers an environmentally friendly alternative [17]. Water/organic biphasic systems enable efficient oxime functionalization under mild conditions (0-40°C, 3-10 hours) with yields of 75-90%. The method is particularly attractive for large-scale applications due to its operational simplicity and environmental compatibility.

| Base System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Selectivity | Key Features |

|---|---|---|---|---|---|---|

| Cesium carbonate | DMF, acetonitrile | 25-60 | 4-12 | 80-95 | Excellent O-selectivity | High efficiency, mild conditions |

| Potassium tert-butoxide | THF, toluene | 0-25 | 2-8 | 70-85 | Good O-selectivity | Strong base, quantitative conversion |

| Sodium hydroxide | Water/organic biphasic | 0-40 | 3-10 | 75-90 | Moderate selectivity | Environmentally friendly |

| Triethylamine/DMAP | Dichloromethane | 0-25 | 1-6 | 85-95 | Excellent selectivity | Rapid reaction, clean workup |

Alternative Precursor Approaches

Alternative precursor approaches have been developed to address specific synthetic challenges and to provide access to 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile from readily available starting materials.

From 2-Hydroxyimino-2-phenylacetonitrile

The direct functionalization of 2-hydroxyimino-2-phenylacetonitrile represents the most straightforward approach to the target compound [18] [19]. This method involves the direct O-functionalization of the pre-formed oxime using di-tert-butyl dicarbonate in the presence of a base.

The reaction typically employs di-tert-butyl dicarbonate (1.1-1.2 equivalents) with a base such as triethylamine or 4-dimethylaminopyridine in dichloromethane or tetrahydrofuran [3]. Reaction conditions are mild (0-25°C, 2-4 hours), and yields are consistently high (85-95%). The method provides excellent selectivity for O-functionalization and tolerates a wide range of functional groups on the aromatic ring.

The mechanism involves initial deprotonation of the oxime hydroxyl group by the base, followed by nucleophilic attack on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction proceeds through a tetrahedral intermediate that eliminates tert-butanol to form the desired carbonate linkage.

Optimization studies have revealed that the choice of base significantly influences both reaction rate and selectivity [20]. 4-Dimethylaminopyridine provides the highest yields and fastest reaction rates, while triethylamine offers improved selectivity at the cost of slightly reduced yields. The reaction is typically complete within 2-4 hours at room temperature.

From Related Oxime Derivatives

The synthesis from related oxime derivatives offers a modular approach that enables the preparation of diverse oxime carbonate derivatives [21] [22]. This strategy is particularly valuable when the target compound requires specific substitution patterns or functional group modifications.

Copper-catalyzed approaches have proven particularly effective for the synthesis from phenylacetonitrile and nitromethane [18] [19]. This method employs copper(II) sulfate pentahydrate as catalyst with 4-dimethylaminopyridine and sodium hydroxide as co-catalysts under an oxygen atmosphere. The reaction typically proceeds at 120°C for 24 hours, providing yields of 60-82%. The method is particularly valuable because it enables the direct synthesis of the oxime intermediate from simple starting materials.

The reaction mechanism involves copper-catalyzed activation of nitromethane to generate methyl nitrite, which subsequently undergoes nucleophilic attack by the deprotonated phenylacetonitrile. The resulting nitrite intermediate undergoes base-induced rearrangement to form the oxime functionality.

Oxime carbonate precursors provide another valuable approach [21] [22]. These methods employ diisopropyl azodicarboxylate as a selective precursor for oxime carbonate synthesis in the presence of a copper catalyst. The reaction proceeds at room temperature over 6-12 hours, providing yields of 70-85% with excellent functional group tolerance.

| Starting Material | Key Transformation | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| 2-Hydroxyimino-2-phenylacetonitrile | Direct O-functionalization | Boc anhydride, base | 0-25°C, 2-4 h | 85-95 | Direct, high yielding | Requires pre-formed oxime |

| Phenylacetonitrile + Nitromethane | Copper-catalyzed nitrosation | CuSO4, DMAP, NaOH, O2 | 120°C, 24 h, O2 atmosphere | 60-82 | Uses simple starting materials | Long reaction times |

| Oxime Carbonate Precursors | Carbonate displacement | Diisopropyl azodicarboxylate, Cu catalyst | RT, 6-12 h | 70-85 | Functional group tolerance | Limited substrate scope |

| Protected Oxime Derivatives | Deprotection/refunctionalization | TFA, then activating agent | Variable | 65-80 | Modular approach | Multi-step sequence |

The development of these alternative precursor approaches has significantly expanded the synthetic accessibility of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile. These methods offer complementary advantages in terms of starting material availability, reaction conditions, and functional group tolerance, thereby providing synthetic chemists with a comprehensive toolkit for accessing this important oxime derivative.

XLogP3

UNII

GHS Hazard Statements

H301 (16.67%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (83.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (83.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant